

The Redevelopment of Bisantrene: A Technical Guide to the RC220 Formulation

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Compound of Interest

Compound Name: *Anticancer agent 220*

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An In-Depth Overview for Researchers and Drug Development Professionals

Abstract

Bisantrene, an anthracenyl bishydrazone developed in the 1970s, demonstrated promising antineoplastic activity with a notable advantage over contemporary anthracyclines: reduced cardiotoxicity. However, its clinical development was hampered by poor aqueous solubility, leading to formulation challenges and administration-related toxicities. This technical guide provides a comprehensive overview of the historical development of bisantrene and the subsequent evolution of the novel RC220 formulation by Race Oncology. It details the physicochemical properties, preclinical and clinical development, and the multifaceted mechanism of action of bisantrene, with a focus on the technical aspects relevant to researchers and drug development professionals. This guide incorporates detailed data, experimental protocols, and visualizations of key biological pathways and experimental workflows to provide a thorough understanding of RC220 bisantrene.

Introduction: The Unmet Need and the Re-emergence of Bisantrene

The cardiotoxic side effects of anthracyclines, a cornerstone of chemotherapy, represent a significant limitation in cancer treatment. This has driven the search for equally effective but safer alternatives. Bisantrene emerged as a promising candidate in the 1980s, demonstrating efficacy in various hematological and solid tumors. Despite its potential, the original formulation

of bisantrene suffered from poor solubility at physiological pH, causing precipitation upon intravenous administration and necessitating the use of central venous catheters.^[1] This limitation, coupled with a series of pharmaceutical mergers, led to the cessation of its development.^[2]

Recognizing the untapped potential of this agent, Race Oncology has spearheaded the redevelopment of bisantrene with a novel formulation, designated RC220. The primary goal of the RC220 program was to develop a formulation suitable for peripheral intravenous administration, thereby improving patient convenience and expanding its potential clinical utility.^[3] Recent discoveries have also shed new light on its mechanism of action, revealing it to be a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO) and a binder of G-quadruplex DNA and RNA structures, in addition to its known DNA intercalating activity.^{[4][5]}

The Evolution from a Challenging Past to a Promising Future: The RC220 Formulation

The historical formulation of bisantrene, a lyophilized powder for reconstitution, presented significant challenges due to the drug's inherent poor water solubility. This often led to precipitation at the injection site, causing phlebitis and limiting its administration to central lines.

The development of RC220 aimed to overcome these limitations. While the precise quantitative composition of the RC220 formulation is proprietary, it is understood to be a lyophilized powder formulation that improves the solubility of the active pharmaceutical ingredient, (E,E)-bisantrene. Recent patent filings by Race Oncology have focused on the composition of matter for the (E,E)-bisantrene isomer, which has been identified as the most biologically active form of the drug.^{[6][7][8][9]} This isomer is sensitive to light, which may have contributed to inconsistencies in earlier clinical trials.^[7] The new formulation ensures the stability and consistent delivery of this active isomer.

Physicochemical Properties of Bisantrene

A comprehensive understanding of the physicochemical properties of bisantrene is crucial for its formulation and delivery.

Property	Value	Reference
Chemical Name	9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride	[4]
Molecular Formula	C ₂₂ H ₂₂ N ₈ ·2HCl	[10]
Molecular Weight	471.4 g/mol	[10]
Appearance	Orange, crystalline solid	[4]
Solubility	Poorly soluble in water at physiological pH	[1]

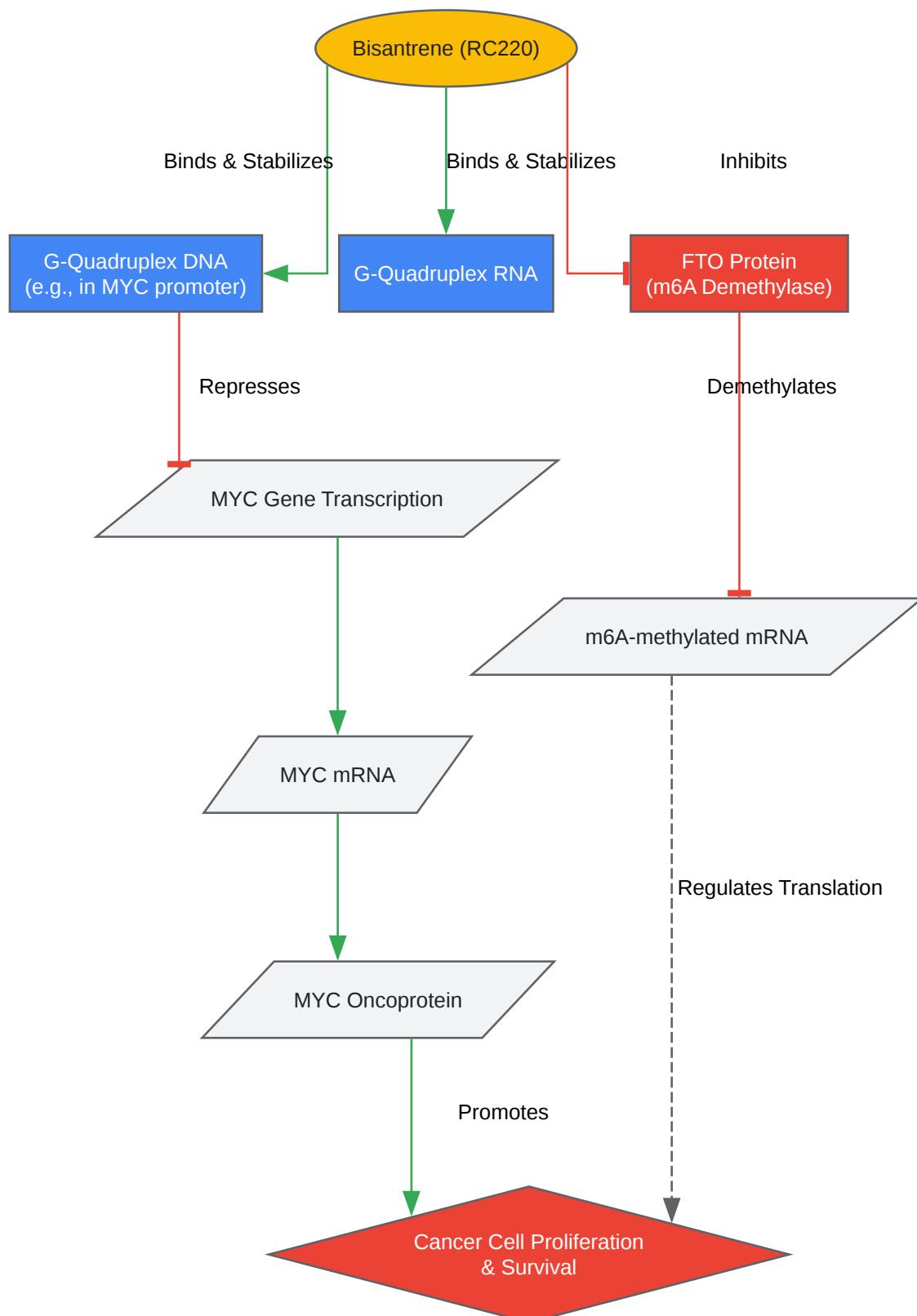
Mechanism of Action: A Multi-pronged Attack on Cancer

Bisantrene's anticancer activity is now understood to be multifaceted, involving at least three distinct mechanisms:

- DNA Intercalation and Topoisomerase II Inhibition: Like other anthracyclines, bisantrene can intercalate into DNA, disrupting its structure and interfering with the processes of replication and transcription. It also acts as a topoisomerase II poison, leading to DNA strand breaks.[4]
- FTO Inhibition: Bisantrene is a potent inhibitor of the FTO protein, an m⁶A RNA demethylase. [4] The inhibition of FTO leads to an increase in m⁶A methylation on mRNA, which can affect gene expression and suppress the proliferation of cancer cells.
- G-Quadruplex Binding: More recent research has identified the binding and stabilization of G-quadruplex (G4) structures in DNA and RNA as a primary mechanism of action for (E,E)-bisantrene.[5] G4 structures are prevalent in the promoter regions of many oncogenes, including MYC. By stabilizing these structures, bisantrene can downregulate the expression of key cancer-driving genes.

The following diagram illustrates the signaling pathway affected by bisantrene's inhibition of FTO and its interaction with G-quadruplexes, leading to the downregulation of the MYC

oncogene.



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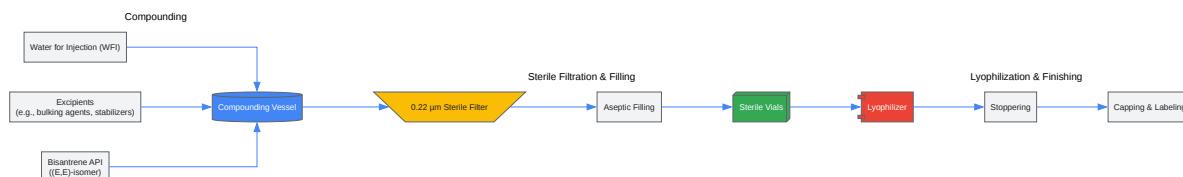
Bisantrene's multifaceted mechanism of action.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the development and characterization of bisantrene formulations. Specific parameters for RC220 are proprietary and not publicly available.

Formulation Preparation (General Procedure for Lyophilized Product)

The manufacturing process for a sterile lyophilized drug product like RC220 is a complex, multi-step process conducted under current Good Manufacturing Practice (cGMP) guidelines.



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General workflow for lyophilized drug product manufacturing.

Analytical Methods for Characterization

A suite of analytical techniques is employed to ensure the quality and stability of the bisantrene formulation.

- High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is essential for determining the purity of bisantrene and quantifying any degradation products or isomers. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing an acidic modifier, with UV detection.
- Mass Spectrometry (MS): LC-MS is used to identify the molecular weight of bisantrene and its related substances, confirming their identity.
- Dissolution Testing: To characterize the improved solubility of the RC220 formulation, dissolution studies are performed in various media, including physiological buffers.
- Sterility and Endotoxin Testing: As a sterile injectable product, RC220 undergoes rigorous testing to ensure the absence of microbial contamination and bacterial endotoxins.[\[11\]](#)

In Vitro and In Vivo Experimental Protocols

- G-Quadruplex Fluorescent Intercalator Displacement (FID) Assay: This assay is used to assess the binding affinity of bisantrene to G-quadruplex DNA. It is based on the displacement of a fluorescent probe, such as Thiazole Orange (TO), from the G-quadruplex structure by the test compound, leading to a decrease in fluorescence.[\[1\]](#)[\[12\]](#)
- FTO Demethylase Activity Assay: The inhibitory effect of bisantrene on FTO activity can be measured using various in vitro assays. One common method involves incubating recombinant FTO with a methylated RNA substrate and quantifying the demethylation product by LC-MS/MS or through a fluorescence-based readout.[\[13\]](#)[\[14\]](#)
- Cell Viability Assays: The cytotoxic effects of bisantrene on cancer cell lines are typically evaluated using assays such as the MTS or resazurin-based assays. These assays measure the metabolic activity of viable cells.
- Xenograft Animal Models: To evaluate the in vivo efficacy of RC220, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with RC220, and tumor growth is monitored over time. Pharmacokinetic studies are also conducted in animal models, typically rats, to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the new formulation.[\[15\]](#)[\[16\]](#)

Preclinical and Clinical Development of RC220

Preclinical Toxicology

Extensive preclinical toxicology and safety pharmacology studies have been conducted on RC220 to support its clinical development. These studies, performed under Good Laboratory Practice (GLP) conditions, have demonstrated that RC220 has an excellent safety profile for a chemotherapeutic agent and is safe for peripheral intravenous administration.[\[10\]](#)[\[17\]](#) Importantly, no adverse infusion site reactions were observed, confirming the success of the new formulation in preventing the precipitation issues seen with the historical formulation.[\[10\]](#)

Pharmacokinetics

Pharmacokinetic studies of the original bisantrene formulation in patients revealed a long terminal half-life.[\[18\]](#) Race Oncology has stated that the RC220 formulation is designed to maintain the pharmacokinetic profile of the historical formulation.[\[3\]](#) Ongoing Phase 1 clinical trials are further evaluating the pharmacokinetics of RC220 alone and in combination with other chemotherapeutic agents.[\[5\]](#)

Clinical Trials

RC220 is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors. This trial is designed to assess the safety, tolerability, and pharmacokinetics of RC220 administered peripherally, both as a single agent and in combination with doxorubicin.[\[5\]](#) The study will also explore the potential cardioprotective effects of bisantrene when co-administered with doxorubicin.

Conclusion

The redevelopment of bisantrene as RC220 represents a significant advancement in addressing the limitations of a promising but historically challenging anticancer agent. By successfully reformulating bisantrene for peripheral administration, Race Oncology has opened up new avenues for its clinical investigation in a wider range of cancer types. The elucidation of its multifaceted mechanism of action, including the novel targeting of G-quadruplexes and FTO, provides a strong rationale for its continued development, both as a monotherapy and in combination with other anticancer drugs. The ongoing clinical trials will be crucial in defining the

future role of RC220 in the oncology treatment landscape, with the potential to offer a valuable therapeutic option with an improved safety profile over traditional anthracyclines.

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